molecular formula C20H17N3O2 B11962654 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide

Cat. No.: B11962654
M. Wt: 331.4 g/mol
InChI Key: PBJDPJXLYMDISU-HYARGMPZSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzyloxyphenyl group and a pyridine ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s aromatic rings allow it to interact with biological membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-thiophenecarbohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide is unique due to its specific combination of a benzyloxyphenyl group and a pyridine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(19-8-4-5-13-21-19)23-22-14-16-9-11-18(12-10-16)25-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,23,24)/b22-14+

InChI Key

PBJDPJXLYMDISU-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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